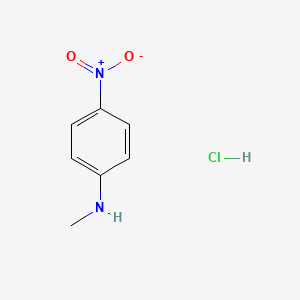

P-nitro-N-methylaniline hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C7H9ClN2O2 |

|---|---|

Poids moléculaire |

188.61 g/mol |

Nom IUPAC |

N-methyl-4-nitroaniline;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-8-6-2-4-7(5-3-6)9(10)11;/h2-5,8H,1H3;1H |

Clé InChI |

BOKYOFNXTSEUOP-UHFFFAOYSA-N |

SMILES canonique |

CNC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Origine du produit |

United States |

Synthetic Methodologies and Process Optimization

Established Synthetic Pathways for P-nitro-N-methylaniline Hydrochloride

The traditional synthesis of this compound generally involves multi-step processes, primarily centered around the introduction of the nitro and methyl groups to an aniline-based precursor, followed by the formation of the hydrochloride salt.

Synthesis via Nitration and Subsequent Methylation Routes

A common and well-established strategy for the synthesis of p-nitro-N-methylaniline involves the initial nitration of a protected aniline (B41778) derivative, followed by N-methylation.

One primary route begins with the protection of the amino group of aniline through acetylation to form acetanilide (B955). This protection is necessary because the direct nitration of aniline is often problematic, leading to oxidation of the amino group and the formation of undesired by-products. studylib.net The acetanilide is then nitrated using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to yield p-nitroacetanilide as the major product. studylib.netazom.com The para isomer is favored due to the ortho,para-directing nature of the acetamido group. The more soluble ortho-nitroacetanilide can be removed through recrystallization. studylib.net Following nitration, the acetyl group is removed by hydrolysis, usually with an acid catalyst, to give p-nitroaniline. azom.commagritek.com

The subsequent step is the methylation of the amino group of p-nitroaniline. Various methods have been developed for this transformation:

Using Formaldehyde (B43269)/Paraformaldehyde: An alternative methylation technique utilizes formaldehyde or its polymer, paraformaldehyde, in the presence of sulfuric acid. google.com This method allows for the direct N-monomethylation of p-nitroaniline. The molar ratios of the reactants are a critical factor in controlling the extent of methylation and achieving a good yield of the desired N-methyl-p-nitroaniline. google.com

The table below summarizes a selection of established methylation methods for p-nitroaniline.

| Methylating Agent | Precursor | Key Reagents | Reported Yield | Reference |

| Methyl Iodide | N-formyl-p-nitroaniline | Potassium tert-butoxide, DMF | >90% (for methylation step) | google.com |

| Paraformaldehyde | p-nitroaniline | Sulfuric Acid | Not specified | google.com |

Preparation from Related Aromatic Precursors

The synthesis of p-nitro-N-methylaniline is not limited to the nitration-then-methylation sequence. It can also be prepared from other appropriately substituted aromatic precursors.

For instance, the direct nitration of N-methylaniline has been studied. However, this approach can be complicated. The reaction of N-methylaniline with a standard nitrating mixture (HNO₃/H₂SO₄) can lead to the formation of the meta-isomer (m-nitro-N-methylaniline) due to the protonation of the amino group under strongly acidic conditions, which converts it into a meta-directing ammonium (B1175870) group. researchgate.netyoutube.com This makes regioselective synthesis of the para-isomer challenging via this direct route.

Another potential precursor is p-nitrochlorobenzene. While the amination of halogenated nitrobenzene (B124822) derivatives is a known industrial process for producing nitroanilines, it often requires harsh reaction conditions such as high temperature and pressure. google.comgoogle.com

Formation of the Hydrochloride Salt: Methodological Considerations

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, p-nitro-N-methylaniline, with hydrochloric acid.

A common laboratory method involves dissolving the purified p-nitro-N-methylaniline in a suitable organic solvent, such as acetone, and then adding concentrated hydrochloric acid. google.com This results in the precipitation of this compound, which can then be isolated by filtration, washed with a small amount of the solvent to remove any remaining impurities, and dried. google.com

In some synthetic sequences, the hydrochloride salt is formed as an intermediate. For example, during the hydrolysis of p-nitroacetanilide with hydrochloric acid to yield p-nitroaniline, the product is initially formed as p-nitroaniline hydrochloride. studylib.net This is then typically neutralized to obtain the free amine before proceeding with the methylation step. studylib.net

Novel Synthetic Approaches and Catalytic Systems Development

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of nitroaromatic compounds, including p-nitro-N-methylaniline.

Chemo- and Regioselective Synthesis Strategies

The challenge of achieving high regioselectivity in the nitration of N-substituted anilines has driven the development of new synthetic strategies. Direct nitration of N-methylaniline often yields a mixture of isomers. researchgate.net To overcome this, researchers have explored alternative nitrating agents and reaction conditions. For example, the use of tert-butyl nitrite (B80452) has been reported for the regioselective nitration of N-alkyl anilines under mild conditions. researchgate.net

Furthermore, chemo- and regioselective reductions of dinitroarenes or the selective functionalization of one group in the presence of another are areas of active research that can provide alternative pathways to specifically substituted anilines. researchgate.net

Sustainable and Environmentally Benign Methodologies for Production

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals. This includes the use of less hazardous reagents, developing catalytic processes, and minimizing waste.

One innovative approach involves the use of metal-organic frameworks (MOFs) to capture nitrogen dioxide (NO₂), a pollutant, and then utilize it as a nitrating agent for the synthesis of nitro compounds. acs.org This "waste-to-chemicals" strategy presents a promising route for the circular utilization of reactive nitrogen species and could reduce the reliance on traditional nitrating agents like nitric acid, which are produced via energy-intensive processes. acs.org

The development of heterogeneous catalysts for methylation and other steps in the synthesis is also a key area of research. Heterogeneous catalysts offer advantages over homogeneous systems in terms of easy recovery, reusability, and reduction of toxic waste. researchgate.net For example, copper-chromium based catalysts have been investigated for the N-methylation of aniline with methanol (B129727), aiming for high selectivity towards the mono-methylated product and avoiding the formation of N,N-dimethylaniline. google.com While this is for the parent aniline, similar catalytic systems could be adapted for substituted anilines.

The table below presents a comparison of traditional and novel approaches.

| Synthetic Step | Traditional Method | Novel/Sustainable Approach | Key Advantages of Novel Approach |

| Nitration | Nitric acid/Sulfuric acid | NO₂ captured in Metal-Organic Frameworks | Utilizes a pollutant as a reagent, potentially less hazardous conditions. acs.org |

| Methylation | Stoichiometric reagents (e.g., methyl iodide) | Heterogeneous catalytic methylation | Catalyst reusability, reduced waste, improved selectivity. google.com |

Purification and Isolation Strategies for Research-Scale Synthesis

The purification and isolation of p-nitro-N-methylaniline (the free base of the hydrochloride salt) on a research scale are critical for obtaining a product with high purity, which is essential for subsequent reactions or analytical characterization. The primary methods employed are recrystallization and chromatography, often preceded by an initial workup to remove bulk impurities.

Following synthesis, the crude p-nitro-N-methylaniline is often isolated from the reaction mixture by precipitation. For instance, after hydrolysis of an acetyl-protected precursor, the product can be precipitated by neutralizing the acidic solution with a base like sodium hydroxide (B78521) or aqueous ammonia. uomustansiriyah.edu.iqmagritek.com The crude solid is then collected by suction filtration and washed with cold water to remove residual acids and other water-soluble impurities. uomustansiriyah.edu.iq

Recrystallization is the most common method for purifying the crude solid. The choice of solvent is crucial and depends on the solubility profile of p-nitro-N-methylaniline and its impurities. Ethanol (B145695) and aqueous ethanol mixtures are frequently cited as effective solvent systems. chemicalbook.comgoogle.comguidechem.com The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified compound crystallizes, leaving more soluble impurities in the mother liquor. For example, recrystallization from a 1:1 ethanol/water mixture can yield bright yellow crystals of the purified product. azom.com In some procedures, hot water alone is used, requiring a large volume due to the compound's limited solubility. uomustansiriyah.edu.iqprepchem.com Acetone has also been used in the final purification steps, where the crude product is dissolved in acetone, filtered, and the product is recovered by evaporating the solvent. chemicalbook.comguidechem.com

The following table summarizes various recrystallization parameters found in research-scale preparations.

Table 1: Recrystallization Parameters for p-Nitro-N-methylaniline

| Solvent System | Typical Scale | Notes | Reference |

|---|---|---|---|

| Aqueous Ethanol (50-90%) | Grams | Effective for removing impurities, yielding high-purity product (97-99% by HPLC). google.com | google.com |

| Ethanol | Grams | Used to wash crude crystals and for recrystallization. chemicalbook.com | chemicalbook.com |

| Hot Water | Grams | Requires large volumes (e.g., ~30 mL per gram). uomustansiriyah.edu.iq Effective for removing acid traces. | uomustansiriyah.edu.iqprepchem.com |

| Acetone | Grams | Used for dissolving the crude product before reprecipitation. chemicalbook.com | chemicalbook.com |

Chromatographic techniques offer a higher degree of separation and are used for both analytical purity assessment and preparative isolation. High-Performance Liquid Chromatography (HPLC) is a standard method to analyze the purity of p-nitro-N-methylaniline. google.com Reverse-phase HPLC methods, using a C18 or similar column with a mobile phase like acetonitrile (B52724) and water with an acid modifier (e.g., formic acid for MS compatibility), can effectively separate the target compound from its impurities. sielc.com These analytical methods are scalable for preparative separation to isolate highly pure material. sielc.com Thin-layer chromatography (TLC) is also a valuable tool for monitoring reaction progress and assessing the purity of fractions during purification. researchgate.net

The final conversion to This compound is achieved by treating the purified free base with hydrochloric acid. uomustansiriyah.edu.iq The amine group is protonated, forming the hydrochloride salt which typically has different solubility characteristics and may be isolated by precipitation from an appropriate solvent or by evaporation.

Reaction Engineering and Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of p-nitro-N-methylaniline from the benchtop to a larger laboratory scale (e.g., multi-gram to hundred-gram quantities) requires careful consideration of several reaction engineering principles to ensure safety, efficiency, and product consistency.

Heat Management: One of the most critical factors is managing the heat generated during the reaction, particularly in nitration steps. The nitration of aromatic compounds is highly exothermic. In laboratory procedures, this is often managed by using an ice or ice/salt bath to maintain a low temperature (e.g., 0-10 °C) during the dropwise addition of the nitrating agent. azom.comyoutube.com On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of jacketed reaction vessels with controlled cooling circulation and careful monitoring of the internal temperature to prevent runaway reactions, which could lead to decreased yield, formation of byproducts, or hazardous conditions.

Mass Transfer and Mixing: Ensuring efficient mixing is vital for achieving homogeneous reaction conditions and maximizing contact between reactants. Inadequate stirring can lead to localized "hot spots" during exothermic additions or concentration gradients, resulting in incomplete reaction or the formation of undesired side products, such as dinitrated species. As the reaction volume increases, the type and geometry of the stirrer (e.g., mechanical overhead stirrer vs. magnetic stir bar) become more important to maintain a uniform suspension or solution. orgsyn.org

Process Safety and Reactor Choice: For reactions that generate pressure, such as those conducted at elevated temperatures with volatile solvents, scaling up requires moving from standard round-bottom flasks to more robust reaction vessels like autoclaves. For example, related industrial amination reactions are performed in autoclaves at high temperatures (170°C) and pressures (35 atmospheres). prepchem.com While the laboratory synthesis of p-nitro-N-methylaniline may not always require such extreme conditions, any step involving heating solvents under reflux must be properly vented, and the potential for pressure build-up should be assessed. chemicalbook.comgoogle.com

The following table outlines key engineering considerations for scaling up the synthesis in a laboratory setting.

Table 2: Laboratory Scale-Up Considerations

| Parameter | Small-Scale (Benchtop) | Larger-Scale (Lab) | Rationale | Reference |

|---|---|---|---|---|

| Heat Transfer | Ice bath, simple cooling | Jacketed reactor with cryostat/chiller | Manage exotherms and maintain optimal reaction temperature. | azom.comyoutube.com |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Ensure homogeneity in larger volumes and with viscous mixtures. | orgsyn.org |

| Reagent Addition | Manual addition via pipette/funnel | Addition funnel, syringe pump | Controlled rate of addition to manage reaction kinetics and heat generation. | chemicalbook.comyoutube.com |

| Reactor Type | Round-bottom flask | Jacketed glass reactor, potentially autoclave if pressure is involved | Enhanced control over reaction parameters and improved safety for larger volumes. | prepchem.com |

By carefully addressing these factors, the laboratory synthesis of this compound can be reliably scaled up, maintaining both the yield and purity of the final product.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Protonated Amine Moiety

The protonation of the N-methylamino group to form an anilinium ion has profound consequences for its chemical behavior, particularly its nucleophilicity and its role in acid-base equilibria.

In its hydrochloride salt form, the nitrogen atom's lone pair of electrons is engaged in a bond with a proton. This effectively eliminates the nucleophilic character of the amine. For the amine to act as a nucleophile, it must be deprotonated to its free base form, N-methyl-4-nitroaniline. The extent of this deprotonation is dependent on the pH of the reaction medium. In neutral or acidic media, the compound exists predominantly in its protonated, non-nucleophilic state. In basic media, the free amine is generated, which can then participate in nucleophilic reactions. However, the nucleophilicity of the resulting N-methyl-4-nitroaniline is still modulated by the presence of the strongly electron-withdrawing nitro group, which reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aniline (B41778) or N-methylaniline. masterorganicchemistry.com

The acid-base equilibrium between the protonated p-nitro-N-methylanilinium ion and its conjugate base, N-methyl-4-nitroaniline, is central to its reactivity. The acidity of the anilinium ion is described by its pKa value. For the related compound 4-nitroaniline (B120555), the pKb is 12.99, which corresponds to a pKa of 1.01 for its conjugate acid. microkat.gr The N-methyl group is slightly electron-donating compared to hydrogen, which would be expected to make the N-methyl derivative slightly more basic (and its conjugate acid slightly less acidic) than 4-nitroaniline.

This equilibrium is critically important. Any reaction that requires the amine to act as a nucleophile, such as acylation or alkylation at the nitrogen, must be carried out under conditions where a significant concentration of the free amine exists. This typically requires a pH greater than the pKa of the anilinium ion or the presence of a non-aqueous base to deprotonate the hydrochloride salt.

Transformations Involving the Aromatic Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.

The reduction of the nitro group in p-nitro-N-methylaniline is a key reaction, yielding N-methyl-p-phenylenediamine, a valuable industrial intermediate. kau.edu.sachemicalbook.com This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.com

Catalytic Hydrogenation: This is a common and efficient method for reducing aromatic nitro compounds. numberanalytics.com It typically involves hydrogen gas (H2) and a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): A widely used and effective catalyst for this transformation. commonorganicchemistry.com

Raney Nickel: Also effective and sometimes preferred when trying to avoid dehalogenation in substrates containing aromatic halogens. commonorganicchemistry.comjournalspub.info

Platinum Catalysts: Platinum(IV) oxide (PtO2) is another viable catalyst for the hydrogenation of nitro groups. wikipedia.org

Chemical Reduction: Historically, metals in acidic media were used, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). numberanalytics.com These methods are robust but often require harsh conditions. Milder reagents have also been developed.

Tin(II) Chloride (SnCl2): Provides a mild method for reducing nitro groups selectively in the presence of other reducible groups. commonorganicchemistry.com

Sodium Borohydride (NaBH4): Can be used for the reduction of nitroanilines to phenylenediamines, often in the presence of a nanocatalyst. researchgate.net

Metal-Free Reductions: Recent research has focused on more environmentally benign methods, such as using tetrahydroxydiboron (B82485) [B2(OH)4], which can achieve rapid and chemoselective reduction at room temperature. acs.org

The general pathway for the reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.org Controlling reaction conditions can sometimes allow for the isolation of these intermediates.

| Reducing System | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd/C | Varies (pressure, temp) | Highly efficient, common lab/industrial method. | commonorganicchemistry.com |

| H₂ / Raney Ni | Varies (pressure, temp) | Effective alternative, useful for halogenated substrates. | commonorganicchemistry.comjournalspub.info |

| Sn / HCl or Fe / HCl | Acidic, often heated | Classic, robust method but can be harsh. | numberanalytics.com |

| SnCl₂ | Acidic or neutral | Mild and selective reduction. | commonorganicchemistry.com |

| NaBH₄ / Catalyst | Aqueous media | Green, safe handling reducing agent. | researchgate.net |

| B₂(OH)₄ / Organocatalyst | Room temperature | Metal-free, rapid, and highly chemoselective. | acs.org |

While complete reduction to the amine is most common, the nitro group can be transformed into other functionalities under specific conditions.

Reduction to Hydroxylamines: Using reagents like zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding N-arylhydroxylamine. wikipedia.org

Reduction to Oximes: The use of specific metal salts, such as tin(II) chloride or chromium(II) chloride under controlled conditions, can reduce nitro compounds to oximes. wikipedia.org

Diazotization: While the primary amine resulting from the reduction of the nitro group can be diazotized, the nitro group itself can be used to synthesize other compounds. For instance, 4-nitroaniline can undergo diazotization to access 1,4-dinitrobenzene. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The substituents on the benzene ring profoundly influence its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): In p-nitro-N-methylaniline hydrochloride, the aromatic ring is strongly deactivated towards electrophilic attack. This is due to the presence of two deactivating groups:

-NO2 (Nitro group): A powerful deactivating, meta-directing group due to both inductive electron withdrawal and resonance. youtube.comlibretexts.org

-NH2(CH3)+ (Protonated N-methylamino group): A strong deactivating, meta-directing group due to the positive charge on the nitrogen, which exerts a powerful inductive electron-withdrawing effect. rsc.org

With both groups deactivating the ring and directing incoming electrophiles to the meta positions relative to themselves (which are the same positions, ortho to the other group), the ring is extremely unreactive towards EAS. youtube.com Any substitution would be slow and require forcing conditions. If the reaction is performed on the free base, N-methyl-4-nitroaniline, the situation is different. The -NHCH3 group is a strongly activating, ortho, para-director, while the -NO2 group remains a deactivating, meta-director. In this case, the powerful activating effect of the amino group would dominate, directing incoming electrophiles to the positions ortho to the amine (and meta to the nitro group). rsc.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group makes the ring electron-deficient, particularly at the ortho and para positions relative to the nitro group. byjus.comwikipedia.orgyoutube.com This facilitates the attack of nucleophiles. The SNAr mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orgnih.govscranton.edu

In this compound, there isn't a conventional leaving group like a halide. However, related compounds, such as p-chloronitrobenzene, readily undergo SNAr reactions where the chloride is displaced. oup.com For example, p-chloronitrobenzene reacts with tertiary amines under high pressure to yield substituted products. oup.com The presence of the nitro group is crucial for stabilizing the negative charge of the Meisenheimer complex intermediate. youtube.comlibretexts.org

Influence of Substituents on Aromatic Reactivity

The chemical behavior of the aromatic ring in p-nitro-N-methylaniline is a classic example of competitive substituent effects. The N-methylamino group and the nitro group are positioned para to each other, leading to a strong electronic push-pull system.

N-Methylamino Group (-NHCH₃): This group is typically an activating, ortho, para-director for electrophilic aromatic substitution (EAS). The nitrogen's lone pair can be donated into the ring through resonance, increasing the electron density at the ortho and para positions. However, in this compound, the amine is protonated to form an anilinium ion (-NH₂CH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect, which overrides any resonance donation.

Nitro Group (-NO₂): The nitro group is one of the strongest deactivating groups for EAS due to its potent electron-withdrawing nature through both resonance and induction. It is a meta-director.

In the context of electrophilic aromatic substitution , the presence of both the deactivating nitro group and the deactivating protonated amino group renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. For instance, the nitration of p-nitroaniline to produce 2,4-dinitroaniline (B165453) requires harsh conditions, and studies suggest the reaction proceeds through the small amount of unprotonated free amine present in equilibrium. nih.gov

Conversely, for nucleophilic aromatic substitution (SNAr) , the roles are reversed. The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.govreddit.com The nitro group is an excellent activator for SNAr, particularly when it is ortho or para to a potential leaving group. nih.govorgsyn.org In p-nitro-N-methylaniline, the nitro group strongly activates the positions ortho to it (positions 2 and 6) towards nucleophilic attack. acs.org The rate-limiting step in these reactions is typically the initial addition of the nucleophile to the electron-deficient ring. acs.org

Directed Functionalization Studies

Directed functionalization allows for reactions to occur at specific sites that might otherwise be unreactive. A primary strategy for this is Directed ortho-Metalation (DoM) . researchgate.net This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, like n-butyllithium, to form an aryllithium intermediate. researchgate.netnih.gov This intermediate then reacts with an electrophile to achieve regioselective substitution exclusively at the ortho position. researchgate.net

Common DMGs include amides, carbamates, and tertiary amines. researchgate.netnih.gov For a secondary amine like p-nitro-N-methylaniline, direct deprotonation of the N-H bond would occur first. Therefore, the amine must first be protected, for example, as a pivalamide (B147659) or a carbamate, to serve as an effective DMG. The protected amine then directs the lithiation to the adjacent ortho position.

While the N-methylamino group can direct metalation to the C2 position, the strong electron-withdrawing nature of the nitro group at the C4 position increases the acidity of the protons at C3 and C5, potentially complicating the regioselectivity of the metalation. However, the primary directing effect in DoM is chelation control via the DMG. nih.govgoogle.com After functionalization, the protecting group can be removed to regenerate a substituted p-nitro-N-methylaniline derivative.

Derivatization and Functionalization Strategies

The N-methylamino group is the primary site for derivatization reactions such as amidation, alkylation, and acylation.

Amidation and Sulfonamidation Reactions

The secondary amine of p-nitro-N-methylaniline can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions typically require a base to neutralize the hydrochloric acid byproduct. researchgate.net

Amidation: The reaction with an acyl chloride (R-COCl) yields an N-acyl-N-methyl-4-nitroaniline. The low nucleophilicity of the amine, reduced by the electron-withdrawing nitro group, can make this reaction challenging. nih.gov However, standard acylation methods, often using a base like pyridine (B92270) or triethylamine, can facilitate the transformation. derpharmachemica.com A general patent describes the N-acylation of nitroaniline compounds in the presence of an alkali or alkaline earth metal compound. google.com

Sulfonamidation: Similarly, reaction with a sulfonyl chloride (R-SO₂Cl) produces a sulfonamide. For example, reacting 2-nitroaniline (B44862) with 4-methylbenzenesulfonyl chloride gives a 93% yield of the corresponding sulfonamide. researchgate.net A general method for synthesizing sulfonamides from amines involves reacting them with a sulfonyl chloride in an aqueous medium under basic conditions (pH 8-10) using sodium carbonate. nih.govnih.gov

A summary of representative sulfonamidation reactions with nitroanilines is presented below.

| Amine Reactant | Sulfonyl Chloride | Product | Yield | Reference |

| 2-Nitroaniline | 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | 93% | researchgate.net |

| L-Tryptophan | 4-Nitrobenzenesulfonyl chloride | ({4-Nitrophenyl}sulfonyl)tryptophan | - | nih.gov |

| Nicotinamide | p-Toluenesulfonyl chloride | N-[(4-Methylphenyl)sulfonyl]nicotinamide | - | nih.gov |

Alkylation and Acylation of the Amine Nitrogen

The nitrogen atom of p-nitro-N-methylaniline is nucleophilic and can be further functionalized through alkylation and acylation.

Alkylation: Introducing a second alkyl group to form a tertiary amine, N-alkyl-N-methyl-4-nitroaniline, can be achieved through various methods. A common challenge is controlling the reaction to prevent the formation of quaternary ammonium salts. Modern catalytic methods often employ alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. libretexts.org These reactions are catalyzed by transition metals like ruthenium or iridium and proceed through the oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction. google.comlibretexts.org For instance, various substituted anilines, including 2-nitroaniline, have been successfully alkylated with benzyl (B1604629) alcohol using iridium catalysts. libretexts.org Direct N-methylation using methanol (B129727) as both the C1 source and hydrogen source is also possible with catalysts like Pd/C. google.com

Acylation: This involves the reaction with an acylating agent like an acyl chloride or anhydride. A patented method for producing N-methyl-p-nitroaniline involves the initial formylation of p-nitroaniline, followed by methylation of the resulting N-formyl derivative with methyl iodide, and a final deformylation step. nih.gov This multi-step process highlights a protection-alkylation-deprotection strategy to achieve controlled mono-methylation. General acylation of anilines with acyl chlorides proceeds readily, often in the presence of a base, to yield N-arylamides. libretexts.org

The table below shows examples of catalytic systems used for the N-alkylation of anilines with alcohols.

| Amine Reactant | Alcohol | Catalyst System | Product | Yield | Reference |

| Aniline | Benzyl Alcohol | NHC-Ir(III) Complex / tBuOK | N-Benzylaniline | 69% | libretexts.org |

| 2-Nitroaniline | Benzyl Alcohol | NHC-Ir(III) Complex / tBuOK | N-Benzyl-2-nitroaniline | 64% | libretexts.org |

| Nitrobenzene (B124822) | Methanol | 10% Pd/C / t-BuOK | N-Methylaniline | 100% | google.com |

| 4-Bromoaniline | Methanol | [Ru]-complex | 4-Bromo-N-methylaniline | High |

Condensation and Coupling Reactions

The amine functionality allows p-nitro-N-methylaniline to participate in condensation and coupling reactions, often with carbonyl compounds.

Reaction with Aldehydes: Primary and secondary anilines react with aldehydes to form Schiff bases (imines) or enamines. Studies on the reaction of p-nitroaniline with various aldehydes show the formation of the corresponding Schiff base, which can be an intermediate in the Doebner-Miller synthesis of quinolines.

Reaction with Nitrous Acid: Secondary aromatic amines like N-methylaniline react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosamines. orgsyn.org This reaction would convert p-nitro-N-methylaniline into N-methyl-N-nitroso-4-nitroaniline. These nitrosamine (B1359907) derivatives are themselves reactive species.

Reductive Amination: In a one-pot reaction, a nitroarene can be reduced to an amine, which then condenses with an aldehyde and is further reduced to a secondary or tertiary amine. Using p-nitro-N-methylaniline as the starting amine (after in-situ generation from a dinitro compound, for example) in the presence of an aldehyde and a reducing system could lead to the synthesis of unsymmetrical tertiary amines. nih.gov

Photochemical Transformations and Mechanistic Studies

The presence of the nitro group makes p-nitro-N-methylaniline and its derivatives photochemically active. The photochemistry of nitro-aromatic compounds is complex and can involve the excited state of the nitro group.

One significant photochemical reaction involves its N-nitroso derivative. The photolysis of N-nitroso-N-methylaniline and its para-nitro derivative has been studied. This process can lead to the homolytic cleavage of the N-N bond, generating an amino radical and a nitric oxide (NO) radical. Subsequent reactions can lead to ring-nitrated products. The quantum yield and specific products of such photolysis reactions are often highly dependent on the solvent and pH of the medium.

Furthermore, in some molecular systems, a strong electron-withdrawing nitro group has been observed to have a photo-inhibiting effect, quenching the expected photoreactivity (like E/Z photoisomerization) of other parts of the molecule, such as a C=N double bond. This suggests that the nitro group can significantly influence the deactivation pathways of the excited state. Mechanistic studies on the reduction of nitroaromatics often indicate the formation of a nitroso intermediate, which is then rapidly reduced to the corresponding aniline.

Applications As a Precursor in Advanced Chemical Synthesis

Role in the Synthesis of Organic Chromophores and Dyes

The inherent chromophoric nature of the N-methyl-4-nitroaniline structure makes it a key building block in the dye manufacturing industry. chemicalbook.com Its reactivity allows for the synthesis of a wide array of colorants, particularly azo dyes, which are among the most significant classes of synthetic dyes used commercially. nih.gov

P-nitro-N-methylaniline is a critical intermediate for producing azo dyes. The synthesis follows a well-established two-step process: diazotization followed by azo coupling. nih.govunb.ca

Diazotization: The primary amine function of N-methyl-4-nitroaniline (obtained from its hydrochloride salt) is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. unb.caatbuftejoste.com.ng

Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. nih.gov This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which links the two aromatic rings and is the primary chromophore responsible for the dye's color. atbuftejoste.com.ng

A notable example is the synthesis of Disperse Red 1, where the diazonium salt of 4-nitroaniline (B120555) is coupled with N-ethyl-N-(2-hydroxyethyl)aniline. Using N-methyl-4-nitroaniline as the diazo component would result in analogous disperse dyes with varied shades and properties. The specific shade of the resulting dye, ranging from yellow and orange to red and brown, is determined by the chemical nature of both the diazo component (N-methyl-4-nitroaniline) and the chosen coupling partner. unb.caijirset.com

Interactive Data Table: Azo Dyes from Nitroaniline Precursors

| Diazo Component | Coupling Component | Resulting Dye Class/Example | Typical Color Range |

| 4-Nitroaniline | Salicylic Acid | Acid Azo Dye | Yellow/Orange |

| 4-Nitroaniline | Catechol | Acid Azo Dye | Brown/Red |

| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Disperse Azo Dye | Yellowish Red |

| N-methyl-4-aminophthalimide | N,N-diethyl-m-toluidine | Phthalimidylazo Disperse Dye | Orange/Red |

This table presents examples of azo dyes synthesized from 4-nitroaniline and related precursors, illustrating how different coupling components lead to various dyes. N-methyl-4-nitroaniline is used in similar reactions to produce a diverse palette of colors. Data sourced from multiple studies. ijirset.comresearchgate.netmdpi.com

The color of dyes derived from p-nitro-N-methylaniline is a direct consequence of its electronic structure. The molecule is a classic example of a donor-π-acceptor (D-π-A) system.

Donor (D): The N-methylamino group (-NHCH₃) is an electron-donating group.

Acceptor (A): The nitro group (-NO₂) is a strong electron-withdrawing group.

π-Bridge: The benzene (B151609) ring acts as a conjugated π-system that facilitates electron delocalization between the donor and acceptor.

This arrangement leads to an intramolecular charge transfer (ICT) from the donor to the acceptor upon absorption of light, which is responsible for the compound's color. The presence of the methyl group on the nitrogen atom enhances its electron-donating ability compared to the unsubstituted amino group in p-nitroaniline. This increased donor strength typically results in a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the resulting dyes, often leading to deeper colors (e.g., from yellow towards orange or red). mdpi.com

Studies comparing dyes made from N-methylphthalimide precursors with those from traditional 4-nitroaniline precursors have shown that the electron-withdrawing power of the diazo component significantly influences the final color. mdpi.com By systematically modifying the donor and acceptor groups, researchers can fine-tune the electronic structure to control the exact color and other properties like lightfastness and affinity for different fabrics. nih.gov

Utilization in Nonlinear Optical (NLO) Materials Research

The same donor-π-acceptor architecture that makes p-nitro-N-methylaniline a useful chromophore also makes it a promising candidate for second-order nonlinear optical (NLO) applications. NLO materials can alter the properties of light, enabling technologies like frequency conversion and optical switching. researchgate.netgoogle.com

Second-order NLO effects arise from materials that have a non-centrosymmetric structure and possess molecules with a large first hyperpolarizability (β). researchgate.net The D-π-A structure of N-methyl-4-nitroaniline is designed to maximize this molecular property. The significant difference in electron density between the donor and acceptor ends of the molecule creates a large dipole moment that changes substantially upon electronic excitation, a key factor for a high β value. researchgate.net

Research has focused on various nitroaniline and methyl-aniline compounds, confirming that the combination of a strong donor (like an amino group) and a strong acceptor (like a nitro group) in a para-position leads to a high NLO response. ias.ac.in N-methyl-4-nitroaniline and its isomer, 2-methyl-4-nitroaniline (B30703) (MNA), are frequently studied as archetypal organic NLO molecules. researchgate.netgoogle.com

Interactive Data Table: Comparison of NLO-Relevant Properties

| Compound | Key Feature | NLO Significance |

| N-Methyl-4-nitroaniline | Strong D-π-A character | High molecular hyperpolarizability (β) |

| 2-Methyl-4-nitroaniline (MNA) | Acenctric crystal packing | High bulk second-order susceptibility (χ(2)) |

| p-Nitroaniline (pNA) | Prototypical D-π-A molecule | Often crystallizes centrosymmetrically, cancelling bulk NLO effect |

This table compares N-methyl-4-nitroaniline with related compounds in the context of NLO research. The key to a useful NLO material is achieving both high molecular hyperpolarizability and a non-centrosymmetric bulk structure. researchgate.netgoogle.comresearchgate.net

A major challenge in NLO materials science is translating the high hyperpolarizability of individual molecules into a large macroscopic NLO effect in a bulk material. Many D-π-A molecules, including p-nitroaniline, tend to crystallize in a centrosymmetric fashion, where the molecules align in an anti-parallel arrangement that cancels out the net NLO response. researchgate.net

To overcome this, researchers engineer molecular architectures to enforce a non-centrosymmetric alignment. Strategies involving N-methyl-4-nitroaniline and its analogs include:

Introducing steric hindrance: Adding a methyl group, as in 2-methyl-4-nitroaniline (MNA), can disrupt the crystal packing and favor a non-centrosymmetric space group, leading to a material with a very large NLO coefficient. google.com

Co-crystallization: Combining the NLO chromophore with other molecules can create new crystal structures with the desired polar alignment.

Incorporation into polymers or frameworks: The N-methyl-4-nitroaniline motif can be chemically integrated into larger structures like polymers or metal-organic frameworks (MOFs) to ensure a permanent, non-centrosymmetric arrangement of the NLO-active units. econfseries.com

Application in Pharmaceutical Intermediate Synthesis Research

N-methyl-4-nitroaniline serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. chemicalbook.comnordmann.global Its two distinct functional groups—the nitro group and the methylamino group—provide reactive handles for a variety of chemical transformations.

The nitro group is particularly important as it can be readily reduced to a primary aniline group under various conditions (e.g., using catalytic hydrogenation or metal/acid reductions). This newly formed amine can then participate in a vast range of reactions to build molecular complexity, such as amide bond formation, sulfonamide synthesis, or further diazotization and coupling reactions.

While specific drugs directly synthesized from N-methyl-4-nitroaniline are not as commonly cited as those from p-nitroaniline, its role as a chemical intermediate is well-established. nordmann.global It is used in manufacturing processes where the N-methyl group is a required structural feature of the final target molecule or a useful modulator of the compound's properties. The presence of the methyl group alters the reactivity and physical properties (like solubility and basicity) compared to p-nitroaniline, which can be advantageous in multi-step synthetic sequences. chemicalbook.com

Building Block for Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and p-nitro-N-methylaniline is a recognized reactant in creating these structures. One notable application is its use as a versatile reactant in the palladium-catalyzed cyclization of chloroacetanilides to produce oxindoles. guidechem.com Oxindoles are a critical heterocyclic scaffold found in numerous biologically active compounds.

Furthermore, derivatives of p-nitro-N-methylaniline are implicated in the synthesis of other heterocyclic systems, such as 1,2,3-triazoles. nordmann.global While some synthetic routes may involve the elimination of an N-methylaniline moiety, its initial presence as a reagent is crucial for the reaction pathway. mdpi.com The broader class of aniline derivatives is fundamental to the construction of a wide array of heterocycles, positioning p-nitro-N-methylaniline as a key intermediate for generating structural diversity in this important class of compounds. nih.gov

Exploration of New Synthetic Routes for Pharmaceutical Precursors

The pharmaceutical industry frequently utilizes p-nitro-N-methylaniline as a crucial chemical intermediate for the synthesis of various drugs. nordmann.globalresearchgate.net Its role as a core component in many manufacturing processes for aniline-based pharmaceuticals is well-established. nordmann.global The compound's value lies in its function as a versatile building block, which is essential for the exploration and development of novel synthetic pathways to new pharmaceutical precursors. chemicalbook.com

The dual functionality of the molecule allows for sequential or selective reactions. For instance, the nitro group can be reduced to an amine, creating p-amino-N-methylaniline, which opens up a different set of possible reactions, such as diazotization or acylation. This chemical versatility makes it an attractive starting material for researchers aiming to construct complex molecular architectures required for modern therapeutics. chemicalbook.comchemicalbook.com

Integration in Polymer Chemistry Research

While not a primary monomer for commodity plastics, p-nitro-N-methylaniline and its derivatives are subjects of interest in the specialized field of functional and conducting polymers.

Monomer Synthesis for Conducting Polymers and Functional Polymers

Polyaniline is a well-known conducting polymer formed through the oxidative polymerization of aniline monomers. nih.gov Research in this field often involves the use of substituted anilines to create functional polymers with tailored properties. The inclusion of substituents like the nitro (–NO₂) and methyl (–CH₃) groups on the aniline ring, as in p-nitro-N-methylaniline, would significantly alter the electronic and physical characteristics of the resulting polymer. The electron-withdrawing nature of the nitro group, in particular, would influence the polymer's conductivity and redox potentials.

Additionally, N-methyl-4-nitroaniline is used as an additive in polymer formulations to enhance thermal and UV stability. chemicalbook.com For instance, it can be incorporated into polymers like polyvinyl chloride (PVC) to protect against degradation from heat and light. chemicalbook.com

Incorporation of Derived Units into Polymer Backbones

The incorporation of units derived from p-nitro-N-methylaniline into a polymer backbone is a strategy for creating functionalized materials. If used as a co-monomer in a polymerization reaction with aniline, for example, the resulting polymer chain would feature p-nitro-N-methylaniline units interspersed within the polyaniline backbone.

This functionalization can be used to modify the polymer's properties. The presence of the nitro group would impact the electronic structure of the polymer chain, affecting its conductivity and electrochromic behavior. Furthermore, such modifications can alter the polymer's solubility, processability, and affinity for other molecules, opening up potential applications in sensors, specialized coatings, and electronic devices.

Use in Explosives Chemistry Research

P-nitro-N-methylaniline plays a significant role in the field of energetic materials, where it is valued for its stabilizing and desensitizing properties. chemicalbook.com

Role as a Stabilizer in Energetic Materials

N-methyl-4-nitroaniline is widely used as a stabilizer for gunpowder and a desensitizing agent for melt-cast explosives like TNAZ (1,3,3-trinitroazetidine). chemicalbook.comchemicalbook.comguidechem.com Its effectiveness stems from its good thermal stability and its ability to retain nitrogen oxides, which are decomposition products of energetic materials like nitrocellulose. chemicalbook.comguidechem.com

Research has shown that nitro-aromatic secondary amines, such as N-methyl-4-nitroaniline, are superior stabilizers compared to traditional compounds like ethyl centralite or diphenylamine. dtic.mil This superiority is attributed to their ability to rapidly and completely react with nitrogen dioxide (NO₂), a key species in the decomposition cascade of propellants. This reaction prevents the formation of nitric oxide (NO), a more reactive gas that can accelerate further degradation. dtic.mil

One study demonstrated that replacing the standard stabilizer in T16 and T19 double-base rocket propellants with a combination of 1% ethyl centralite and 1% 4-nitro-N-methylaniline significantly improved the chemical stability and storage life of the propellants. dtic.mil It is also used as an additive to lower the melting temperature of energetic materials during the synthesis of insensitive munitions, which helps to reduce the risk of unwanted detonations. chemicalbook.comchemicalbook.com

Mechanistic Studies of Stabilization Effects

The stability of aromatic amines and their salts, such as p-nitro-N-methylaniline hydrochloride, is a critical factor in their storage and application, as they can be susceptible to discoloration and degradation over time, often accelerated by elevated temperatures. While specific mechanistic studies on the stabilization of this compound are not extensively documented in publicly available literature, the principles of aromatic amine stabilization can be applied.

The hydrochloride salt form itself imparts a degree of stability. The protonation of the nitrogen atom of the N-methylamino group decreases its electron-donating character, which in turn reduces the electron density of the aromatic ring. This deactivation lessens the susceptibility of the ring to electrophilic attack and oxidative processes that can lead to the formation of colored impurities.

General strategies for the stabilization of aromatic amines involve the addition of small quantities of stabilizing agents. For instance, compounds like thiourea (B124793) and certain organotin compounds have been shown to retard color deterioration in aromatic amines such as m-chloroaniline. google.com The proposed mechanism for these stabilizers often involves the inhibition of free-radical chain reactions or the complexation of trace metal ions that can catalyze oxidation. It is plausible that similar agents could enhance the long-term stability of this compound.

Catalytic and Surface Chemistry Applications

The catalytic applications of this compound are primarily centered around the transformation of the nitro group and reactions involving the aromatic ring and the N-methylamino group. The hydrochloride form can influence the compound's interaction with catalytic surfaces.

Adsorption and Decomposition Studies on Catalytic Surfaces

The adsorption and subsequent decomposition or reaction of this compound on catalytic surfaces are crucial steps in its heterogeneous catalytic transformations. While direct studies on this specific compound are scarce, extensive research on the surface chemistry of anilines and nitroaromatics on metal catalysts provides significant insights.

The interaction of the molecule with a catalyst surface, such as platinum or palladium, would likely involve multiple points of contact. The aromatic ring can interact with the surface through its π-system. The nitro group's oxygen atoms and the nitrogen atom of the N-methylamino group can also serve as adsorption sites. In the case of the hydrochloride salt, the protonated amine may have a different adsorption geometry and strength compared to the free amine.

Decomposition pathways on catalytic surfaces would likely initiate with the cleavage of the most labile bonds. For nitroaromatics, the reduction of the nitro group is a common and well-studied reaction. On surfaces like platinum, the reaction is believed to proceed through the adsorption of the nitro group, followed by stepwise hydrogenation to nitroso, hydroxylamino, and finally, amino functionalities.

The following table summarizes the typical intermediates in the catalytic hydrogenation of a nitroaromatic compound:

| Intermediate Species | Description |

| Nitrosoaromatic | Initial reduction product |

| Hydroxylaminoaromatic | Intermediate between nitroso and amino |

| Aminoaromatic | Final reduction product |

The presence of the N-methylamino group and the chloride counter-ion would influence the adsorption energy and the orientation of the molecule on the catalyst surface, potentially affecting the reaction rate and selectivity.

Mechanistic Insights into Heterogeneously Catalyzed Reactions

The heterogeneously catalyzed reactions of this compound predominantly involve the reduction of the nitro group to an amino group, yielding N-methyl-p-phenylenediamine. This transformation is of significant industrial interest as diamines are key monomers in polymer synthesis.

The mechanism of nitroarene hydrogenation on heterogeneous catalysts, such as nickel, palladium, or platinum, is generally accepted to follow one of two primary pathways: the direct pathway or the condensation pathway.

Direct Pathway: The nitro group is sequentially hydrogenated to a nitroso, then a hydroxylamino, and finally an amino group without the formation of dimeric intermediates.

Condensation Pathway: This pathway involves the reaction between intermediate species, such as a nitrosoarene and a hydroxylaminoarene, to form an azoxyarene, which is then further reduced to an azoarene, a hydrazoarene, and finally cleaved to the aminoarene.

The reaction conditions, catalyst type, and the nature of the substrate all play a role in determining which pathway is dominant. For this compound, the reaction would proceed on the catalyst surface, with hydrogen atoms being supplied by the catalyst. The use of the hydrochloride salt can be advantageous in some catalytic systems, as the acidic conditions can influence the selectivity of the reaction. For example, in some hydrogenations of nitroaromatics, the presence of an acid can suppress side reactions. acs.org

O₂N-C₆H₄-NH(CH₃)·HCl + 3H₂ → H₂N-C₆H₄-NH(CH₃)·HCl + 2H₂O

The resulting N-methyl-p-phenylenediamine hydrochloride can then be neutralized to obtain the free diamine. The chemoselective reduction of the nitro group in the presence of the N-methylamino group is a key challenge and achievement in these catalytic processes. Modern catalytic systems, including those based on base metals like manganese, have shown high efficacy in such transformations under relatively mild conditions. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed molecular map can be constructed.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of N-methyl-4-nitroaniline, the free base of the target compound, has been well-documented. chemicalbook.com In a typical ¹H NMR spectrum recorded in a solvent like deuterochloroform (CDCl₃), distinct signals corresponding to the aromatic protons and the methyl group protons are observed.

The aromatic protons, due to the electron-withdrawing nature of the nitro group and the electron-donating nature of the methylamino group, exhibit a characteristic splitting pattern. The protons ortho to the nitro group are expected to be the most deshielded and appear at the highest chemical shift (downfield), while the protons ortho to the methylamino group will be more shielded and appear at a lower chemical shift (upfield). The methyl group protons will appear as a singlet, typically in the range of 2.8-3.0 ppm. chemicalbook.com

Upon formation of the hydrochloride salt, the nitrogen atom of the methylamino group becomes protonated. This protonation leads to a significant deshielding effect on the adjacent protons. Consequently, the following changes in the ¹H NMR spectrum are anticipated for p-nitro-N-methylaniline hydrochloride compared to its free base:

A downfield shift of all aromatic proton signals due to the increased electron-withdrawing effect of the newly formed ammonium (B1175870) group.

A significant downfield shift of the N-methyl proton signal.

The appearance of a new, broad signal corresponding to the N-H proton of the ammonium group. The chemical shift of this proton can be highly variable and is often dependent on the solvent and concentration.

Table 1: ¹H NMR Data for N-methyl-4-nitroaniline chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

| Aromatic Protons (ortho to NO₂) | ~8.09 | ~8.02 |

| Aromatic Protons (ortho to NHCH₃) | ~6.53 | ~6.62 |

| N-H Proton | ~4.7 (broad) | ~7.32 (broad) |

| Methyl Protons | ~2.94 | ~2.81 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 (¹³C) NMR and Advanced Two-Dimensional Techniques (COSY, HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of N-methyl-4-nitroaniline, signals for each unique carbon atom are observed. The carbon atom attached to the nitro group (C-NO₂) is typically the most downfield, followed by the carbon atom attached to the methylamino group (C-NHCH₃). The remaining aromatic carbons and the methyl carbon appear at characteristic chemical shifts. chemicalbook.com

Protonation to form the hydrochloride salt will also influence the ¹³C NMR spectrum. The carbon atoms closest to the protonated nitrogen (the C-N carbon and the ortho carbons) are expected to experience a downfield shift due to the increased inductive effect.

Table 2: ¹³C NMR Data for N-methyl-4-nitroaniline spectrabase.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-NO₂ | ~155 |

| C-NHCH₃ | ~136 |

| Aromatic CH (ortho to NO₂) | ~126 |

| Aromatic CH (ortho to NHCH₃) | ~111 |

| Methyl Carbon | ~30 |

Note: These are predicted values and experimental values may differ.

Advanced two-dimensional NMR techniques would provide further structural confirmation for this compound:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the assignment of the quaternary carbons (C-NO₂ and C-NHCH₃) by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₇H₉ClN₂O₂. nih.gov The calculated monoisotopic mass for the protonated molecule [M+H]⁺, which is the free base N-methyl-4-nitroaniline, is 153.0658 g/mol . The molecular weight of the hydrochloride salt is 188.61 g/mol . nih.gov HRMS would be able to confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Elucidation of Fragmentation Pathways for Derivatives

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule and can be used for structural identification. For nitroaromatic compounds like p-nitro-N-methylaniline, characteristic fragmentation pathways are observed under electron ionization (EI). youtube.com

Common fragmentation patterns for nitrobenzene (B124822) derivatives include:

Loss of the nitro group (NO₂) as a radical, resulting in a peak at [M-46]⁺.

Loss of nitric oxide (NO), followed by the loss of a carbonyl group (CO), leading to a series of fragment ions.

Cleavage of the N-methyl bond, resulting in the loss of a methyl radical (CH₃) to give a fragment at [M-15]⁺.

For this compound, the fragmentation in techniques like electrospray ionization (ESI) would likely start from the protonated molecule of the free base. The fragmentation would be influenced by the presence of the positive charge on the nitrogen atom, potentially leading to different or more prominent fragmentation pathways compared to the neutral molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the IR spectrum of N-methyl-4-nitroaniline, characteristic absorption bands are observed for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations. nih.gov

N-H stretch: A sharp band around 3400 cm⁻¹.

Aromatic C-H stretch: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands for the methyl group appear just below 3000 cm⁻¹.

NO₂ asymmetric and symmetric stretches: Strong absorptions are expected in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.

Upon formation of the hydrochloride salt, the most significant change in the IR spectrum would be the appearance of a broad and strong absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in an ammonium salt. The N-H bending vibration would also shift.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, provides complementary information. While strong IR absorbers are often weak Raman scatterers and vice versa, both techniques would confirm the presence of the key functional groups. For N-methyl-4-nitroaniline, the nitro group stretches are typically strong in both IR and Raman spectra. The aromatic ring vibrations also give rise to characteristic Raman signals. nih.gov

Table 3: Key IR Absorption Bands for N-methyl-4-nitroaniline and Expected Changes for the Hydrochloride Salt

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for Free Base | Expected Change for Hydrochloride Salt |

| N-H | Stretch | ~3400 | Disappears |

| N⁺-H | Stretch | - | Appears as a broad band (2400-2800) |

| Aromatic C-H | Stretch | >3000 | Minor shifts |

| Aliphatic C-H | Stretch | <3000 | Minor shifts |

| NO₂ | Asymmetric Stretch | 1500-1560 | Minor shifts |

| NO₂ | Symmetric Stretch | 1300-1360 | Minor shifts |

| Aromatic C=C | Stretch | 1450-1600 | Minor shifts |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The molecule's characteristic absorption spectrum is dominated by an intense band corresponding to a π → π* electronic transition. researchgate.net This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzene (B151609) ring, which is heavily influenced by the substituents.

The electronic properties of the molecule are defined by a "push-pull" system, where the N-methylamino group acts as an electron-donating group (EDG) and the nitro group serves as a strong electron-withdrawing group (EWG). chemrxiv.org This arrangement facilitates intramolecular charge transfer (ICT) from the electron-rich amino group and the phenyl ring to the electron-poor nitro group upon photoexcitation. chemrxiv.orgresearchgate.net This ICT character is a defining feature of p-nitroaniline derivatives. researchgate.netproceedings.science The presence of the methyl group on the nitrogen atom provides a slight inductive effect, further modulating the electronic properties.

In its hydrochloride form, the protonation of the amino group significantly alters the electronic landscape. The N-methylanilinium group becomes electron-withdrawing, disrupting the push-pull conjugation. This typically results in a hypsochromic shift (blue shift) of the main absorption band compared to the free base, as more energy is required for the electronic transition. The position of the absorption maximum is also sensitive to the solvent environment, a phenomenon known as solvatochromism. psu.edu Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength. chemrxiv.org For instance, the major absorption band for p-nitroaniline in aqueous solutions has been observed around 395 nm. researchgate.net

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| p-Nitroaniline | Aqueous KClO₄ | 395 | π → π* / ICT | researchgate.net |

| o-Nitroaniline | Aqueous KClO₄ | 428 | π → π* / ICT | researchgate.net |

| m-Nitroaniline | Aqueous KClO₄ | 375 | π → π* / ICT | researchgate.net |

| p-Nitroaniline | Water | ~380 | π → π* / ICT | chemrxiv.org |

X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For this compound, XRD techniques provide invaluable data on its molecular structure, conformation, and bulk material properties like polymorphism and purity.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsional angles. Analysis of the parent compound, N-methyl-4-nitroaniline, reveals that the N-methylamino and 4-nitro groups are nearly coplanar with the benzene ring, which facilitates maximum π-conjugation. researchgate.net

In the crystalline state, molecules of N-methyl-4-nitroaniline derivatives participate in a network of intermolecular interactions. These typically include N–H⋯O hydrogen bonds, where the amino hydrogen interacts with an oxygen atom of the nitro group on an adjacent molecule, forming chains or dimers. researchgate.net C–H⋯O interactions also contribute to the stability of the crystal packing. researchgate.net The formation of the hydrochloride salt introduces a chloride ion and protonates the N-methylamino group. This leads to the formation of strong N-H⁺⋯Cl⁻ hydrogen bonds, which significantly influence the crystal packing, often creating extended two- or three-dimensional networks.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₈N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a (Å) | 9.9223 | nih.gov |

| b (Å) | 6.8557 | nih.gov |

| c (Å) | 10.7606 | nih.gov |

| β (°) | 103.304 | nih.gov |

| Volume (ų) | ~712 | nih.gov |

| Z | 4 | researchgate.net |

Powder X-ray Diffraction for Polymorphism and Purity Assessment

Powder X-ray Diffraction (PXRD) is a crucial tool for the analysis of bulk crystalline materials. It is particularly important for identifying polymorphism, a phenomenon where a compound can exist in multiple crystal forms with different physical properties. Different polymorphs of a substance will produce distinct PXRD patterns. Nitroaniline derivatives have been shown to exhibit polymorphism, which can be influenced by crystallization conditions such as solvent and temperature. soton.ac.ukacs.org For this compound, a polymorph screening using various solvents and crystallization techniques would be essential to identify all possible solid forms.

Furthermore, PXRD is a rapid and non-destructive method for assessing the phase purity of a synthesized batch. The experimental PXRD pattern of a bulk sample can be compared to a reference pattern, either calculated from single-crystal data or obtained from a proven pure standard. The absence of peaks from known impurities or other polymorphic forms confirms the purity of the sample. Variations in peak intensities in the experimental pattern can sometimes indicate preferred orientation of the crystallites. researchgate.net

Chromatographic Techniques for Separation Science and Reaction Monitoring

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for monitoring its synthesis and detecting impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Profile Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for monitoring the progress of its synthesis. thermofisher.com A typical setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as near its λmax. epa.govcdc.gov

For purity analysis, a sample of the final product is dissolved and injected into the HPLC system. The resulting chromatogram will show a major peak for the target compound and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding species, allowing for quantitative determination of purity. During synthesis, HPLC can be used to monitor the consumption of starting materials and the formation of the product over time, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | chromatographyonline.comsielc.com |

| Detection | UV at 254 nm or λmax | epa.gov |

| Flow Rate | ~1.0 mL/min | cdc.gov |

| Sample Preparation | Dissolution in mobile phase or appropriate solvent | epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the identification and quantification of volatile and semi-volatile byproducts that may be present from its synthesis. cdc.gov These can include unreacted starting materials, residual solvents, or products from side reactions.

For analysis, a sample is typically neutralized to form the more volatile free base (N-methyl-4-nitroaniline) and then extracted into an organic solvent. researchgate.net The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, providing a unique mass spectrum for each compound that allows for positive identification. d-nb.info The use of a sensitive detector and modes like selected ion monitoring (SIM) allows for the detection of trace-level impurities. researchgate.netgoogle.com This technique is crucial for ensuring the final product is free from potentially hazardous volatile organic compounds. restek.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics and bonding nature of p-nitro-N-methylaniline. These calculations provide a detailed picture of the molecule's geometry and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule. For p-nitro-N-methylaniline, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine bond lengths, bond angles, and dihedral angles. These calculations have shown that the N-methylamino and nitro groups are nearly coplanar with the benzene (B151609) ring, which facilitates electron delocalization. researchgate.net The planarity of the molecule is a crucial factor in its electronic and optical properties. In related dinitro-N-methylaniline compounds, similar planarity has been observed. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for p-Nitro-N-methylaniline (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (amino) | 1.37 | - | - |

| C-N (nitro) | 1.48 | - | - |

| N-O (nitro) | 1.23 | - | - |

| C-C (aromatic) | 1.39 - 1.40 | - | - |

| - | C-N-C | 121.0 | - |

| - | O-N-O | 124.0 | - |

| - | - | - | C-C-N-C |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For p-nitro-N-methylaniline, the HOMO is typically localized on the electron-donating N-methylamino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. researchgate.net This distribution indicates that the N-methylamino group is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's stability and its optical and electronic properties. ajchem-a.comresearchgate.net A smaller gap suggests higher reactivity and easier electronic transitions. The presence of both a strong electron-donating group (-NHCH₃) and a strong electron-withdrawing group (-NO₂) leads to a significant intramolecular charge transfer (ICT) from the amino group to the nitro group through the π-system of the benzene ring. researchgate.net This ICT is a defining characteristic of p-nitro-N-methylaniline and is responsible for its distinct spectroscopic properties. Mulliken charge analysis, another computational tool, can quantify the partial charges on each atom, further illustrating the charge distribution within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for p-Nitro-N-methylaniline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are approximate and depend on the computational method and solvent model used.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of p-nitro-N-methylaniline involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus is on the rotation around the C-N bond of the N-methylamino group and the C-N bond of the nitro group. While the nitro group's rotation is generally restricted due to resonance with the ring, the methyl group on the amine can adopt different orientations. Theoretical calculations can determine the energy barriers for these rotations. researchgate.net

Molecular dynamics (MD) simulations, though less commonly reported for this specific small molecule in isolation, can provide insights into its dynamic behavior in different environments, such as in solution. MD simulations would model the movement of the molecule over time, taking into account interactions with solvent molecules. This can help in understanding solvation effects and the stability of different conformers in a condensed phase. For related nitroaniline derivatives, studies have shown that modest changes in functional groups can lead to significant differences in molecular conformation and packing in the solid state. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly time-dependent DFT (TD-DFT), are powerful tools for predicting various spectroscopic properties of molecules from first principles.

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For p-nitro-N-methylaniline, the calculations would confirm that the main absorption band in the visible region is due to the HOMO-LUMO transition, which corresponds to the intramolecular charge transfer from the N-methylamino group to the nitro group.

Vibrational Spectra (IR and Raman): DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. researchgate.net By comparing the computed spectra with experimental data, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecule's structure and bonding. For instance, the characteristic stretching frequencies of the N-H, C-H, N-O, and C-N bonds can be precisely calculated.